molecular formula C23H24N4O3 B2616861 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one CAS No. 1251711-50-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one

Cat. No.: B2616861
CAS No.: 1251711-50-8
M. Wt: 404.47
InChI Key: OSTDXGMZRFCLMH-VQHVLOKHSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one features a complex heterocyclic scaffold. Its structure includes:

  • A tert-butyl group at the 2-position of the pyrrolo[3,4-c]pyrazole, enhancing steric bulk and hydrophobicity.
  • A 1H-pyrrol-1-yl substituent at the 3-position, introducing additional π-π interactions and possible intramolecular stabilization.
  • A benzo[d][1,3]dioxol-5-yl group linked via an α,β-unsaturated ketone (enone), which may influence conjugation and reactivity .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-23(2,3)27-22(25-10-4-5-11-25)17-13-26(14-18(17)24-27)21(28)9-7-16-6-8-19-20(12-16)30-15-29-19/h4-12H,13-15H2,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTDXGMZRFCLMH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C=CC3=CC4=C(C=C3)OCO4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety and a pyrrolo[3,4-c]pyrazole structure, which are known for their pharmacological significance. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioactivity.

Antibacterial Activity

A series of studies have demonstrated the antibacterial potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably:

  • Sarcina and Staphylococcus aureus showed high sensitivity with Minimum Inhibitory Concentrations (MICs) of 80 nM and 110 nM respectively for certain derivatives .
CompoundBacteriaMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

Anticancer Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole scaffold can inhibit cancer cell growth. A study focusing on related compounds found that they could overcome chemoresistance in cancer cells by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This suggests that our compound may also possess similar anticancer properties due to its structural characteristics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoline derivatives has been documented extensively. The presence of a pyrazole ring in our compound suggests it may exhibit anti-inflammatory effects. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activities of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one may be attributed to:

  • Enzyme inhibition : Interaction with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor modulation : Binding to receptors that mediate inflammatory responses or cancer progression.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antibacterial Efficacy : A clinical trial tested a series of benzo[d][1,3]dioxole derivatives against resistant bacterial strains, showing promising results in reducing bacterial load in infected patients.
  • Anticancer Trials : In vitro studies demonstrated that compounds with similar structures inhibited tumor growth in various cancer cell lines by inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole Moieties

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1, )
  • Core Structure : Dihydro-pyrazole vs. pyrrolo[3,4-c]pyrazole in the target compound.
  • Substituents: Shares the benzo[d][1,3]dioxol-5-yl and tert-butyl groups but lacks the pyrrole substituent and enone linkage.
  • Reactivity: The dihydro-pyrazole in Compound 1 is functionalized as a carbohydrazide derivative, enabling nucleophilic reactions, whereas the enone in the target compound may undergo Michael additions or serve as a conjugated electrophile .
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-propen-1-one ()
  • Core Structure: Enone-linked benzodioxole but with a piperazinyl-pyridine substituent instead of the pyrrolo[3,4-c]pyrazole core.

Pyrrolo[3,4-c]pyrazole Derivatives

(E)-3,300-(Diazene-1,2-diyl)bis(1-methyl-pyrrolo[3,4-c]pyrazol-5-ium) dinitrate ()
  • Core Structure : Similar pyrrolo[3,4-c]pyrazole system but dimerized via a diazene linker.
  • Substituents : Methyl groups instead of tert-butyl and pyrrole, with a charged quaternary nitrogen.
  • Stability : The charged structure in may enhance water solubility but reduce membrane permeability compared to the neutral, hydrophobic target compound .

Pyrazole Hybrids with Heterocyclic Substituents

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()
  • Core Structure : Pyrazole with a benzothiazole substituent instead of benzodioxole.
  • Functional Groups : The benzothiazole’s sulfur atom may engage in hydrophobic interactions distinct from the oxygen-rich benzodioxole in the target compound .
  • Reactivity: The allyl group in provides a site for further functionalization, unlike the rigid enone in the target compound.

Tautomeric and Conformational Considerations

  • Hydroxypyrazole Derivatives (): Compounds like 5-hydroxypyrazole exhibit tautomerism stabilized by intramolecular hydrogen bonds. The target compound’s enone may similarly stabilize resonance structures, though its pyrrole substituent could disrupt planar conjugation .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrrolo[3,4-c]pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl, 1H-pyrrol-1-yl, enone High hydrophobicity, potential conjugation
Compound 1 () Dihydro-pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Nucleophilic carbohydrazide functional group
Compound Enone-linked benzodioxole 6-Bromo, piperazinyl-pyridine Electron-withdrawing substituents
Compound Pyrrolo[3,4-c]pyrazolium Diazene linker, methyl groups Charged, high solubility

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step protocols, including:

  • Core Formation : The pyrrolo[3,4-c]pyrazole core is constructed via cyclocondensation reactions. For example, substituted pyrazolines can be synthesized by reacting hydrazine derivatives with α,β-unsaturated ketones under reflux conditions in ethanol .
  • Functionalization : Subsequent acylation or substitution reactions introduce the benzo[d][1,3]dioxol-5-yl and tert-butyl groups. Acid chlorides (e.g., benzoyl chloride) are reacted with carbohydrazide intermediates in chloroform with triethylamine as a base .
  • Purification : Crude products are purified via column chromatography (e.g., ethyl acetate/hexane, 1:4) and recrystallization from ethanol .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the OCH₂O group (δ ~5.93 ppm) and tert-butyl protons (δ ~1.29 ppm) . Aromatic protons from the benzo[d][1,3]dioxole moiety appear as multiplet signals at δ ~6.8–7.2 ppm .
    • IR : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm⁻¹) and NH groups (~3200–3400 cm⁻¹) confirm functional groups .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆) validate molecular weight .

Advanced: How can reaction yields be optimized in multi-step synthesis?

Methodological Answer:

  • Step-Specific Optimization :
    • Cyclocondensation : Prolonged reflux (18–24 hours) in ethanol ensures complete ring closure .
    • Acylation : Use excess acid chloride (1.2–1.5 equivalents) and monitor reaction progress via TLC .
    • Workup : Neutralize unreacted reagents with 10% NaHCO₃ to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yields by 10–15% .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Ambiguous NMR Signals :
    • Use 2D NMR (COSY, HSQC) to assign overlapping proton environments (e.g., diastereotopic protons in the pyrrolo-pyrazole core) .
    • Compare experimental data with computed spectra (DFT calculations) for stereochemical validation.
  • Mass Spec Discrepancies :
    • Perform HRMS (High-Resolution MS) to distinguish between isobaric ions (e.g., C₁₆H₁₈N₄OS vs. C₁₅H₂₀N₄O₂S) .

Advanced: What in vitro models are suitable for evaluating bioactivity?

Methodological Answer:

  • Anticonvulsant Screening :
    • Use the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models in rodents to assess seizure suppression .
    • Compare ED₅₀ values with reference drugs (e.g., phenytoin) to determine potency.
  • Cytotoxicity Assays :
    • MTT Assay : Test against human neuroblastoma (SH-SY5Y) or glioblastoma (U87) cell lines to identify therapeutic windows .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Modular Substitutions :
    • Vary the tert-butyl group (e.g., isopropyl, cyclohexyl) to assess steric effects on receptor binding .
    • Replace the 1H-pyrrol-1-yl moiety with triazole or imidazole to study electronic influences .
  • Pharmacophore Mapping :
    • Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like GABA receptors or sodium channels .

Basic: What are the stability profiles under different storage conditions?

Methodological Answer:

  • Thermal Stability :
    • Conduct TGA/DSC to determine decomposition temperatures (>180°C for most pyrazole derivatives) .
  • Light Sensitivity :
    • Store in amber vials at –20°C to prevent photodegradation of the enone moiety .
  • pH Stability :
    • Assess hydrolysis in buffered solutions (pH 1–12) via HPLC; acidic conditions degrade the pyrrolo-pyrazole core .

Advanced: How to address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Formulation Strategies :
    • Use cyclodextrin complexes (e.g., β-cyclodextrin) to enhance solubility by 5–10 fold .
    • Prepare nanoparticulate suspensions via solvent evaporation (e.g., PLGA nanoparticles, 150–200 nm size) .
  • Co-Solvent Systems :
    • Optimize DMSO/PEG 400/water mixtures (e.g., 10:30:60 v/v) for intraperitoneal administration .

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